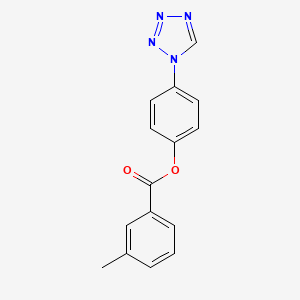![molecular formula C22H22ClN5 B11331332 N'-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B11331332.png)
N'-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group, a dimethylaminoethyl group, and a phenyl group
Preparation Methods
The synthesis of 7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step typically involves a substitution reaction using 4-chlorobenzyl chloride or a similar reagent.
Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions using dimethylaminoethyl chloride.
Addition of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, using phenylboronic acid or a similar reagent.
Industrial production methods may involve optimization of these steps to improve yield, reduce reaction times, and minimize the formation of by-products.
Chemical Reactions Analysis
7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex derivatives.
Scientific Research Applications
7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE include:
4-Chlorobenzophenone: This compound shares the 4-chlorophenyl group but lacks the pyrrolo[2,3-d]pyrimidine core.
Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals: These compounds have similar structural features but differ in their core structure and substitution pattern.
The uniqueness of 7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE lies in its specific combination of substituents and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C22H22ClN5 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C22H22ClN5/c1-27(2)13-12-24-21-20-19(16-6-4-3-5-7-16)14-28(22(20)26-15-25-21)18-10-8-17(23)9-11-18/h3-11,14-15H,12-13H2,1-2H3,(H,24,25,26) |
InChI Key |
QTPZQCVEIJJWKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B11331257.png)

![3-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11331273.png)
![7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11331280.png)

![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11331293.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11331299.png)
![5-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11331303.png)
![3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331323.png)

![benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B11331326.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11331334.png)
![methyl 4-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11331350.png)
